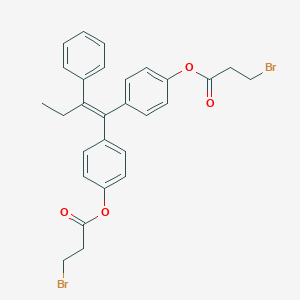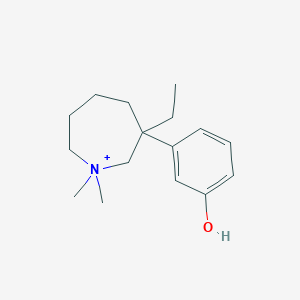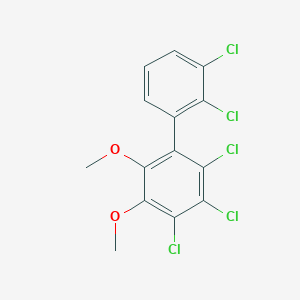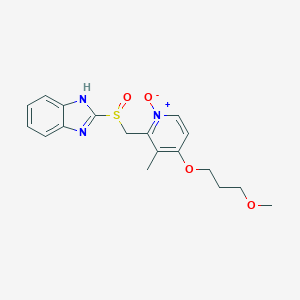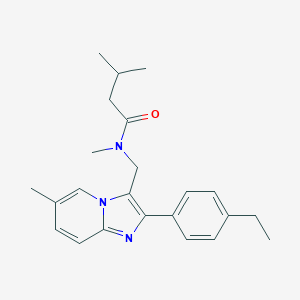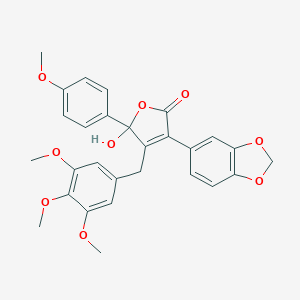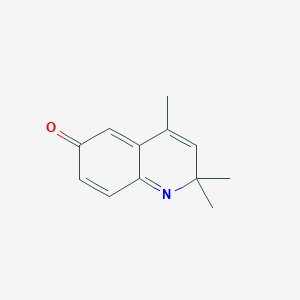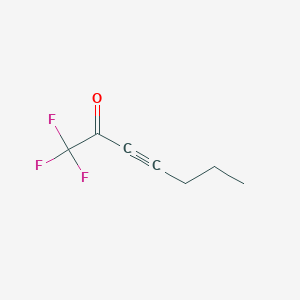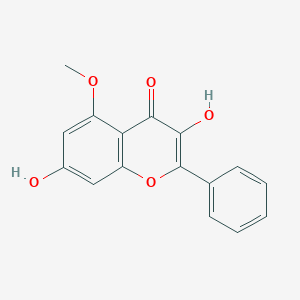
Galangin-5-methylether
Overview
Description
Galangin-5-methylether is a natural flavonoid compound found in various plants such as Argyrochosma delicatula, Propolis, and Pteris platyzomopsis. It belongs to the category of flavonols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
The preparation of Galangin-5-methylether involves synthetic routes and reaction conditions that are specific to its chemical structure. One method involves the structural modification of galangin to produce various derivatives . The preparation process typically includes steps such as methylation, which introduces a methoxy group into the galangin molecule. Industrial production methods may involve the use of solvents like ethyl oleate, Cremophor CO 40, and PEG-400 to create self-microemulsion drug delivery systems .
Chemical Reactions Analysis
Galangin-5-methylether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galangin can lead to the formation of kaempferol .
Scientific Research Applications
Galangin-5-methylether has a wide range of scientific research applications. In chemistry, it is studied for its potential as an antioxidant and its ability to scavenge reactive oxygen species . In biology, it is investigated for its anti-inflammatory and anticancer properties . In medicine, it shows promise as a therapeutic agent for conditions such as rheumatoid arthritis and Parkinson’s disease . In industry, it is used in the development of drug delivery systems and as a bioactive compound in various formulations .
Mechanism of Action
The mechanism of action of Galangin-5-methylether involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress . It also inhibits the expression of cytochrome P450 1A1 (CYP1A1), which is induced by environmental toxins . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities.
Comparison with Similar Compounds
Galangin-5-methylether can be compared with other similar flavonoid compounds such as galangin, 3-O-methylgalangin, and galangin flavanone . While all these compounds share a common flavonoid structure, this compound is unique due to the presence of a methoxy group at the 5-position, which enhances its bioactivity and stability. This structural modification makes it more effective in certain biological applications compared to its analogs.
Properties
IUPAC Name |
3,7-dihydroxy-5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRJANCOJOKOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146603 | |
| Record name | Galangin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104594-69-6 | |
| Record name | Galangin-5-methylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galangin-5-methylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


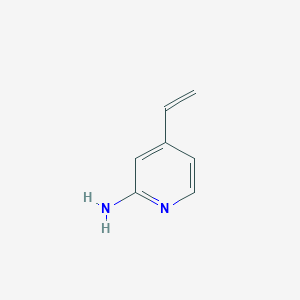
![2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B26619.png)
